REACTION_SMILES
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[CH3:20][C:21](=[O:22])[OH:23].[Cl:1][c:2]1[cH:3][c:4]([N+:10]([O-:11])=[O:12])[c:5]([CH3:9])[c:6]([I:8])[cH:7]1.[Na+:19].[OH-:18].[OH2:13].[OH2:14].[Sn:15]([Cl:16])[Cl:17]>>[Cl:1][c:2]1[cH:3][c:4]([NH2:10])[c:5]([CH3:9])[c:6]([I:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(I)cc(Cl)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl[Sn]Cl
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Name
|
|
Type
|
product
|
Smiles
|
Cc1c(N)cc(Cl)cc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |